1,4-Bis(chlormethyl)benzol

Übersicht

Beschreibung

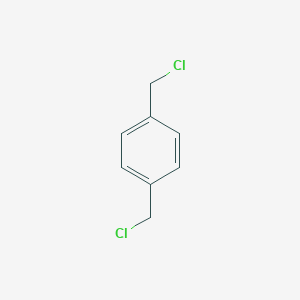

1,4-Bis(chloromethyl)benzene, also known as p-xylylene dichloride, is an organic compound with the molecular formula C8H8Cl2. It is a white to light yellow crystalline solid that is used as an intermediate in organic synthesis. This compound is characterized by a benzene ring with two chloromethyl groups attached at the para positions .

Wissenschaftliche Forschungsanwendungen

1,4-Bis(chloromethyl)benzene has several scientific research applications:

Biology: It is used in the preparation of biologically active compounds and as a crosslinking agent in the synthesis of biopolymers.

Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

Target of Action

1,4-Bis(chloromethyl)benzene, also known as p-Xylene-α,α’-dichloride , is a chemical compound used in organic synthesisIt’s known that chloromethyl compounds often target nucleophilic sites in organic molecules, leading to substitution reactions .

Mode of Action

The mode of action of 1,4-Bis(chloromethyl)benzene involves a chain reaction . During this chain reaction, for every reactive species you start off with, a new one is generated at the end, keeping the process going. This overall process is known as free radical substitution .

Pharmacokinetics

Its physical properties such as boiling point (5272 K ) and fusion point (341.4 K ) can influence its bioavailability and pharmacokinetics.

Biochemische Analyse

Biochemical Properties

They can act as electrophiles in reactions with nucleophilic biomolecules, such as proteins and enzymes

Cellular Effects

They can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism

Molecular Mechanism

It’s known that halogenated hydrocarbons can interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It’s known that the toxicity of halogenated hydrocarbons can vary with dosage

Metabolic Pathways

It’s known that halogenated hydrocarbons can be metabolized by various enzymes and can affect metabolic flux and metabolite levels

Transport and Distribution

It’s known that halogenated hydrocarbons can interact with transporters and binding proteins

Subcellular Localization

It’s known that halogenated hydrocarbons can be directed to specific compartments or organelles based on targeting signals or post-translational modifications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Bis(chloromethyl)benzene can be synthesized through the chloromethylation of p-xylene. One common method involves the reaction of p-xylene with formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst.

Another method involves the reaction of p-xylene with chlorine gas under ultraviolet light or in the presence of a radical initiator. This method is advantageous as it does not require a solvent and can achieve high purity and conversion rates .

Industrial Production Methods

In industrial settings, the synthesis of 1,4-bis(chloromethyl)benzene typically involves the chlorination of p-xylene using chlorine gas and a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through vacuum distillation .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(chloromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form terephthalic acid or other related compounds.

Polymerization Reactions: It can undergo polymerization to form hypercrosslinked polymers.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Polymerization Reactions: Catalysts such as aluminum chloride or boron trifluoride are used to initiate polymerization.

Major Products Formed

Substitution Reactions: Products include substituted benzyl derivatives such as benzyl alcohols, benzylamines, and benzyl thiols.

Oxidation Reactions: Major products include terephthalic acid and its derivatives.

Polymerization Reactions: Hypercrosslinked polymers with high surface area and porosity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Bis(chloromethyl)benzene:

1,3-Bis(chloromethyl)benzene:

Uniqueness

1,4-Bis(chloromethyl)benzene is unique due to its symmetrical structure, which makes it particularly useful in the synthesis of symmetrical compounds and polymers. Its para-substitution pattern allows for more predictable reactivity and easier purification compared to its ortho and meta counterparts .

Biologische Aktivität

1,4-Bis(chloromethyl)benzene (BCMB), also known as alpha,alpha'-dichloro-p-xylene, is an organic compound with the molecular formula CHCl. It has garnered attention in various fields due to its potential biological activities, particularly in the synthesis of polymers and biomedical applications. This article explores the biological activity of BCMB, highlighting its synthesis, properties, and relevant research findings.

- Molecular Weight : 175.05 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 242.5 °C

- Melting Point : 98-101 °C

- CAS Number : 623-25-6

Synthesis and Polymerization

BCMB is commonly used in the synthesis of hyperbranched polyesters (HBPEs). The reaction of BCMB with 1,3,5-benzenetricarboxylic acid (BTCA) produces HBPEs that exhibit unique properties suitable for various applications, including drug delivery systems and tissue engineering . The polycondensation reactions can be optimized for yield and molecular weight through careful control of reaction conditions such as temperature and solvent choice .

Antimicrobial Properties

Recent studies have indicated that BCMB-based materials exhibit significant antimicrobial activity. Electrospun nanofibers derived from BCMB have shown promise in medical treatments and water purification due to their antibacterial properties. These materials can potentially be utilized in wound dressings and other healthcare applications .

Toxicological Studies

While BCMB demonstrates beneficial properties in certain applications, it is also associated with potential toxicity. Contact dermatitis has been reported as a side effect from exposure to chloromethyl heterocyclic intermediates, which include compounds like BCMB. This highlights the importance of assessing safety profiles when developing products containing this compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of BCMB and its derivatives:

- Polymer Synthesis : A study focused on the synthesis of photocrosslinkable hyperbranched polyesters using BCMB demonstrated that these polymers could be effectively crosslinked under UV light, resulting in materials with enhanced mechanical properties suitable for biomedical applications .

- Antibacterial Activity : Research on electrospun nanofibers incorporating BCMB revealed that these fibers possess significant antibacterial activity against common pathogens. This property makes them suitable candidates for use in medical textiles .

- Electrochemical Behavior : The electrochemical reduction of BCMB has been studied to understand its redox behavior, which is crucial for its application in electrochemical sensors and devices. The compound shows reversible reduction characteristics that can be exploited for various electrochemical applications .

Summary of Findings

Eigenschaften

IUPAC Name |

1,4-bis(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHIDJWUJRKHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25986-98-5 | |

| Record name | Benzene, 1,4-bis(chloromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25986-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7022091 | |

| Record name | alpha,alpha'-Dichloro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Three isomeric compounds. Crystalline solids. (EPA, 1998), Solid; Melting point ranges from 93.6 deg F for m isomer to 131 deg F for o isomer, to 212 deg F for p isomer;[CAMEO] | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Xylylene dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

462 to 466 °F o-Isomer; 482 to 491 °F m-Isomer; 464 to 473 °F p-Isomer (decomposes) (EPA, 1998), 250-255 °C | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.393 at 32 °F o-Isomer; 1.302 at 68 °F m-Isomer; 1.417 at 32 °F p-Isomer (EPA, 1998), 1.202 | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

28347-13-9, 623-25-6 | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | α,α′-Dichloro-p-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(chloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(chloromethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha,alpha'-Dichloro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-dichloro-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(CHLOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55E5A3M473 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

131 °F o-Isomer; 93.6 °F m-Isomer; 212 °F p-Isomer (EPA, 1998), 34-37 °C | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-bis(chloromethyl)benzene?

A1: The molecular formula of 1,4-bis(chloromethyl)benzene is C8H8Cl2, and its molecular weight is 175.06 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize 1,4-bis(chloromethyl)benzene?

A2: Researchers frequently employ infrared (IR) spectroscopy [, , , , , ], nuclear magnetic resonance (NMR) spectroscopy [, , , , , ], and X-ray diffraction [, , ] to analyze the structure of 1,4-bis(chloromethyl)benzene and its derivatives.

Q3: How does the solubility of poly(p-xylylene tetrasulfide), synthesized from 1,4-bis(chloromethyl)benzene, depend on the solvent used?

A3: Research shows that the solubility of poly(p-xylylene tetrasulfide) is significantly influenced by the choice of solvent. []

Q4: Can 1,4-bis(chloromethyl)benzene be used in the synthesis of polymers?

A4: Yes, 1,4-bis(chloromethyl)benzene serves as a key starting material in the synthesis of various polymers. One example is its use in the production of poly-p-xylylene (PPX) through nickel complex-catalyzed electropolymerization. []

Q5: How does the structure of 1,4-bis(chloromethyl)benzene relate to its use in polymer synthesis?

A5: The two chloromethyl groups present in 1,4-bis(chloromethyl)benzene are well-positioned for reactions that lead to polymerization, making it a valuable precursor in polymer chemistry. [, , ]

Q6: What is the role of potassium tert-butoxide in the polymerization of 1,4-bis(chloromethyl)benzene derivatives?

A6: Potassium tert-butoxide acts as a base, promoting the 1,6-dehydrochlorination of 1,4-bis(chloromethyl)benzene derivatives to form reactive xylylenes, which subsequently undergo 1,6-polymerization. []

Q7: How does the degree of phenylation in 1,4-bis(chloromethyl)benzene monomers influence the solubility of the resulting precursor polymers?

A7: Increasing the degree of phenylation generally leads to a decrease in the solubility of the precursor polymers. Out of three highly phenylated monomers studied, only one yielded a soluble precursor polymer. []

Q8: Can Friedel–Crafts alkylation involving 1,4-bis(chloromethyl)benzene be advantageous for template removal in nanoporous polymer synthesis?

A8: Research suggests that the HCl generated during Friedel–Crafts alkylation with 1,4-bis(chloromethyl)benzene can be strategically employed to remove poly(ethylene oxide)-b-poly(propylene oxide)-b-poly(ethylene oxide) templates from phenolic supramolecules, simplifying the preparation of ordered nanoporous phenolic polymers. []

Q9: What makes polyselenides, synthesized from 1,4-bis(chloromethyl)benzene, interesting catalysts for oxidative cracking of alkenes?

A9: Polyselenides, prepared using 1,4-bis(chloromethyl)benzene, exhibit high catalytic activity in the oxidative cracking of alkenes, enabling the use of O2 as a partial oxidant under mild conditions, which is a more environmentally friendly approach compared to traditional methods. []

Q10: How do the substituents on the 1,4-bis(chloromethyl)benzene monomer influence the catalytic activity of the resulting polyselenides in alkene oxidative cracking?

A10: The choice of substituents on the 1,4-bis(chloromethyl)benzene monomer significantly impacts the catalytic performance of the polyselenides. For instance, 1,4-bis(chloromethyl)benzene itself proves to be the most effective monomer for this application. []

Q11: What is the proposed mechanism for polyselenide-catalyzed oxidative cracking of alkenes?

A11: Studies indicate that the polyselenide-catalyzed reactions proceed through a distinctive free radical mechanism. This is attributed to the unique structure of the catalyst, where the selenium sites within the selenide moieties have limited contact with the substrate, hindering ionic interactions. []

Q12: Have computational methods been employed to study 1,4-bis(chloromethyl)benzene and its derivatives?

A12: Yes, Density Functional Theory (DFT) calculations have been used to investigate the properties of 1,4-bis(chloromethyl)benzene derivatives. [] For example, DFT calculations were used to elucidate the enhanced host-guest interactions of leaning pillar[6]arenes, synthesized from 1,4-bis(chloromethyl)benzene, compared to conventional pillar[6]arenes. []

Q13: How does the conformation of bis(calix[4]arene), synthesized from 1,4-bis(chloromethyl)benzene, change with temperature?

A13: Variable-temperature 1H-NMR studies reveal that the conformation of alkylated bis(calix[4]arene), derived from 1,4-bis(chloromethyl)benzene, is temperature-dependent. []

Q14: Does the presence of methyl groups in 1,4-bis(chloromethyl)benzene derivatives impact their crystal structures?

A14: Yes, the introduction of methyl groups can lead to significant changes in the crystal packing and symmetry of 1,4-bis(chloromethyl)benzene derivatives. For example, 1,4-bis(chloromethyl)-2,3,5,6-tetrachlorobenzene and 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene are isostructural, exhibiting C–P1 space group symmetry. []

Q15: What is the cesium effect in C–C bond-forming reactions involving 1,4-bis(chloromethyl)benzene?

A15: When synthesizing [2n]paracyclophane rings from 1,4-bis(chloromethyl)benzene using a Wurtz-type reaction, the choice of alkali metal significantly influences the selectivity of oligomer formation. Using cesium favors the formation of conformationally rigid rings, highlighting the "cesium effect." []

Q16: How does quaternization affect the structure and adsorptivity of hyper cross-linked poly(vinyl imidazole) synthesized using 1,4-bis(chloromethyl)benzene?

A16: Quaternizing hyper cross-linked poly(vinyl imidazole), derived from 1,4-bis(chloromethyl)benzene, with different agents like hydrochloric acid, n-butyl chloride, or 1,4-bis(chloromethyl)benzene itself, results in poly ionic liquids (PILs) with altered morphology, specific surface area, and thermal stability, impacting their adsorptivity for thiophenic sulfurs. []

Q17: Which analytical techniques are crucial for studying the properties and applications of 1,4-bis(chloromethyl)benzene and its derivatives?

A17: A combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, X-ray diffraction, gas chromatography (GC), mass spectrometry (MS), elemental analysis, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC), is essential for comprehensive characterization and analysis. [, , , , , , , , , , , , ]

Q18: What are some of the key historical milestones in the research and applications of 1,4-bis(chloromethyl)benzene?

A18: The provided research papers primarily focus on specific applications and properties of 1,4-bis(chloromethyl)benzene and do not offer a detailed historical overview of its research and development.

Q19: Which scientific disciplines converge in the research and applications of 1,4-bis(chloromethyl)benzene?

A19: Research on 1,4-bis(chloromethyl)benzene and its derivatives spans multiple disciplines, including organic chemistry, polymer chemistry, materials science, catalysis, and analytical chemistry. This interdisciplinary approach is evident in the development of novel polymers, catalytic materials, and advanced synthetic methodologies. [, , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.